Ethyl iodofluoroacetate

asymmetric synthesis α-fluoro-β-hydroxy esters Reformatsky reaction

Ethyl iodofluoroacetate (CAS 401-58-1) is an α-halo-α-fluoro ester reagent (C₄H₆FIO₂, MW 231.99) that serves as a monofluoroalkyl radical and Reformatsky enolate precursor in organic synthesis. Its molecular architecture features a unique carbon center simultaneously bearing fluorine (strongly electron-withdrawing), iodine (excellent leaving group and radical precursor), and an ester moiety.

Molecular Formula C4H6FIO2
Molecular Weight 231.99 g/mol
CAS No. 401-58-1
Cat. No. B1301788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl iodofluoroacetate
CAS401-58-1
Molecular FormulaC4H6FIO2
Molecular Weight231.99 g/mol
Structural Identifiers
SMILESCCOC(=O)C(F)I
InChIInChI=1S/C4H6FIO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3
InChIKeyHEEACDPQRCJXKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Iodofluoroacetate (CAS 401-58-1): Technical Identity and Procurement Baseline for α-Fluoroalkylation Reagents


Ethyl iodofluoroacetate (CAS 401-58-1) is an α-halo-α-fluoro ester reagent (C₄H₆FIO₂, MW 231.99) that serves as a monofluoroalkyl radical and Reformatsky enolate precursor in organic synthesis . Its molecular architecture features a unique carbon center simultaneously bearing fluorine (strongly electron-withdrawing), iodine (excellent leaving group and radical precursor), and an ester moiety. The compound is typically a liquid at room temperature with a reported boiling point of 176.2 °C at 760 mmHg and density of ~1.89 g/cm³ . This specific combination of halogens at the α-position distinguishes it from bromo-, chloro-, and difluoro- analogs, enabling distinct mechanistic pathways and reactivity profiles that directly impact synthetic route selection and procurement decisions.

Why Ethyl Iodofluoroacetate Cannot Be Replaced by Ethyl Bromofluoroacetate in Synthetic Workflows: Procurement-Relevant Reactivity Differences


Substituting ethyl iodofluoroacetate with ethyl bromofluoroacetate (EBFA, CAS 401-55-8) or ethyl chlorofluoroacetate (CAS 401-56-9) in synthetic protocols is not a straightforward replacement due to fundamental differences in halogen leaving group ability and carbon-halogen bond dissociation energies. The C-I bond (~53 kcal/mol) is significantly weaker than the C-Br bond (~68 kcal/mol) and C-Cl bond (~79 kcal/mol), enabling single-electron transfer (SET) pathways under milder conditions that are inaccessible to bromo- and chloro- analogs [1]. Critically, while the Reformatsky reaction using ethyl bromofluoroacetate is well-established for preparing α-fluoro-β-hydroxy esters, the corresponding reaction of ethyl iodofluoroacetate requires distinct reaction conditions (diethylzinc rather than zinc metal) and proceeds via a different mechanistic manifold [2]. Furthermore, EBFA is primarily employed as a monofluoromethyl radical source under visible-light photoredox conditions with isocyanides, whereas the iodo analog participates in transition metal-catalyzed and base-mediated iodofluoroalkylation reactions that leverage iodine‘s dual role as both leaving group and radical precursor [3]. These mechanistic divergences preclude simple one-to-one substitution in validated synthetic routes.

Ethyl Iodofluoroacetate (CAS 401-58-1): Quantified Performance Differentiators vs. Closest Analogs for Scientific Selection


Enantioselective Reformatsky-Type Reaction: Quantified Stereocontrol vs. Bromo Analog Limitation

In the Reformatsky-type reaction with alkyl aryl ketones, ethyl iodofluoroacetate achieves 93-95% enantiomeric excess (ee) for the major diastereomer when using large alkyl group substrates, and 79-94% ee across both diastereomers for smaller alkyl groups [1]. Critically, the corresponding ethyl bromofluoroacetate reaction under Reformatsky conditions exhibits significantly lower reactivity with ketones, and the authors specifically note that prior attempts with bromofluoroacetate were limited due to instability of the Reformatsky reagent and poor yields [2]. The iodo analog's superior performance is attributed to the enhanced leaving group ability of iodine, enabling a more controlled enolate formation pathway with diethylzinc as the activating agent.

asymmetric synthesis α-fluoro-β-hydroxy esters Reformatsky reaction enantioselective catalysis

Nickel-Catalyzed Alkene Addition: α-Fluoroester Yields and Scope

Ethyl iodofluoroacetate reacts with alkenes in the presence of zinc and nickel dichloride hexahydrate with pyridine in THF to afford α-fluoroesters in good yields, providing a facile route to monofluorinated carboxylic acid derivatives [1]. The reaction proceeds via a single-electron transfer (SET) mechanism where the weak C-I bond facilitates radical generation under mild conditions. This reactivity contrasts with ethyl bromofluoroacetate, which typically requires photoredox initiation (visible light with fac-Ir(ppy)₃ catalyst) for analogous radical additions [2], and ethyl chlorofluoroacetate, which is primarily used for nucleophilic substitution and chloride displacement rather than SET-mediated alkene addition .

nickel catalysis α-fluoroesters alkene functionalization C-C bond formation

Monofluoro vs. Difluoro Radical Precursors: ¹⁹F NMR Spectroscopic Differentiation for Reaction Monitoring

Ethyl iodofluoroacetate (monofluoro, α-CHF) exhibits a characteristic ¹⁹F NMR chemical shift in the range of -165 to -180 ppm (doublet due to ¹H-¹⁹F coupling), which is distinctly resolved from ethyl iododifluoroacetate (ICF₂CO₂Et, α-CF₂) signals that appear in the -100 to -120 ppm range [1]. This large spectral separation (>40 ppm) enables unambiguous reaction monitoring when either reagent is employed and facilitates quantification of conversion in complex reaction mixtures. The monofluoro incorporation produces products with diagnostic doublet or doublet-of-doublets ¹H NMR patterns due to ²J_HF coupling (typically 45-55 Hz), providing orthogonal analytical verification not available with difluoro analogs [2].

¹⁹F NMR reaction monitoring fluoroalkyl radicals analytical differentiation

Comparative C-X Bond Dissociation Energy: Thermal vs. Photochemical Radical Initiation Threshold

The carbon-iodine bond in ethyl iodofluoroacetate has a bond dissociation energy (BDE) of approximately 53-56 kcal/mol, compared to ~68 kcal/mol for the C-Br bond in ethyl bromofluoroacetate and ~79 kcal/mol for the C-Cl bond in ethyl chlorofluoroacetate [1]. This ~12-15 kcal/mol lower BDE enables the iodo compound to undergo single-electron transfer (SET) initiation under purely thermal conditions (e.g., Zn/NiCl₂ at room temperature), whereas the bromo analog requires photochemical activation (visible light photocatalysis) to achieve comparable radical generation efficiency [2]. EPR spin-trapping experiments have directly confirmed the formation of fluoroalkyl radicals from iodo precursors under thermal SET conditions, providing mechanistic validation of the thermal initiation pathway [3].

bond dissociation energy radical initiation C-I bond SET mechanism

TEMPO-Mediated N-(Fluoroalkyl)imidazolone Synthesis: Iodo-Specific Oxidative Coupling

Ethyl iodofluoroacetate participates in a TEMPO-mediated oxidative copper-catalyzed reaction with imidazoles to produce N-(fluoroalkyl)imidazolones via radical addition [1]. This transformation leverages iodine's dual role: initial iodide displacement under oxidative conditions generates a fluoroalkyl radical that undergoes addition to the imidazole substrate. The corresponding bromo- and chlorofluoroacetates show negligible reactivity in this transformation due to insufficient leaving group ability under the oxidative copper-TEMPO manifold [2]. A key intermediate involving TEMPO was observed by ESI-MS, confirming the iodo-specific mechanistic pathway.

TEMPO oxidation imidazolone synthesis fluoroalkylation C-N bond formation

Synthesis Route Efficiency: Ethyl Iodofluoroacetate from Bromo/Chloro Precursors in 91% Yield

Ethyl iodofluoroacetate is synthesized via halogen exchange from ethyl chlorofluoroacetate (CAS 401-56-9) or ethyl bromofluoroacetate (CAS 401-55-8) with an iodide source, achieving approximately 91% isolated yield [1]. This high-yielding conversion enables procurement strategies where the iodo analog can be prepared on-demand from more readily available bromo or chloro precursors when commercial availability is limited. The synthetic accessibility with high efficiency mitigates supply chain risk and supports scale-up considerations for larger campaigns.

halogen exchange synthesis optimization iodofluoroacetate preparation Finkelstein-type reaction

Ethyl Iodofluoroacetate (CAS 401-58-1): Evidence-Backed Research Applications and Procurement-Relevant Use Cases


Asymmetric Synthesis of Enantioenriched α-Fluoro-β-Hydroxy Esters for Medicinal Chemistry Programs

Ethyl iodofluoroacetate enables the enantioselective Reformatsky-type reaction with alkyl aryl ketones to produce α-fluoro-β-hydroxy esters with 93-95% enantiomeric excess [1]. This level of stereocontrol is unattainable with ethyl bromofluoroacetate under comparable conditions. The α-fluoro-β-hydroxy ester scaffold is a recognized pharmacophore in drug discovery due to fluorine's metabolic stability enhancement and hydrogen-bond modulation properties. Procurement of this specific iodo reagent is essential for medicinal chemistry teams developing fluorine-containing chiral building blocks where stereochemical purity directly impacts downstream biological assay reproducibility and structure-activity relationship (SAR) interpretation.

Thermal Single-Electron Transfer (SET) Fluoroalkylation Without Photochemical Equipment

The nickel-catalyzed reaction of ethyl iodofluoroacetate with alkenes proceeds via SET initiation at room temperature, producing α-fluoroesters in good yields [2]. This thermal initiation pathway, enabled by the weak C-I bond (BDE ~53-56 kcal/mol), eliminates the need for visible-light photoreactors or specialized photoredox catalysts required for ethyl bromofluoroacetate-based protocols [3]. Laboratories lacking photochemical infrastructure or those performing parallel synthesis under ambient conditions can reliably execute fluoroalkylation chemistry using the iodo analog. This operational simplicity is a key procurement driver for academic core facilities and industrial process chemistry groups where equipment standardization is prioritized.

Synthesis of N-(Fluoroalkyl)imidazolones via TEMPO-Mediated Oxidative Coupling

Ethyl iodofluoroacetate undergoes TEMPO-mediated oxidative copper-catalyzed coupling with imidazoles to afford N-(fluoroalkyl)imidazolones [4]. This transformation is uniquely enabled by the iodo functionality; control experiments demonstrate negligible reactivity with bromo- and chlorofluoroacetate analogs under identical conditions. Imidazolone derivatives are privileged scaffolds in kinase inhibitor programs and other therapeutic areas. The exclusive reactivity of the iodo reagent in this transformation makes it a mandatory procurement item for synthetic groups targeting fluorinated imidazolone libraries or late-stage functionalization of imidazole-containing drug candidates.

Monofluoro-Specific Product Characterization via Distinct ¹⁹F NMR Signatures

When ethyl iodofluoroacetate is employed rather than iododifluoroacetate, the resulting monofluorinated products exhibit a characteristic ¹⁹F NMR signal at δ ≈ -165 to -180 ppm, separated by >40 ppm from difluoro-containing products [5]. This analytical differentiation is critical for high-throughput medicinal chemistry workflows where rapid reaction monitoring and unambiguous product identification reduce purification burden and accelerate SAR cycles. Procurement of the monofluoro reagent over the difluoro analog is advised when analytical clarity and facile reaction tracking are prioritized over the distinct physicochemical properties imparted by a CF₂ group.

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